2-Methoxy-3-methylpyrazine

Description

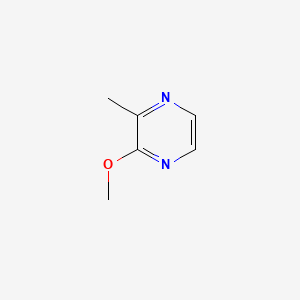

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJIAEQRKBQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863034 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2847-30-5, 68378-13-2 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-3(or5)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical synthesis routes for 2-Methoxy-3-methylpyrazine

An In-Depth Technical Guide to the Chemical Synthesis of 2-Methoxy-3-methylpyrazine

Introduction: The Aromatic Signature of Roasting

This compound (MMP) is a potent, volatile heterocyclic compound that serves as a cornerstone in the flavor and fragrance industries.[1][2][3] Characterized by its powerful nutty, roasted, and earthy aroma profile, reminiscent of hazelnuts and peanuts, it is instrumental in constructing authentic roasted notes in a vast array of consumer products, including coffee, cocoa, baked goods, and savory snacks.[1][4][5] While MMP is found naturally and has well-studied biosynthetic pathways in organisms like grapes and bacteria,[6][7][8] its industrial supply relies on precise and efficient chemical synthesis to achieve the high purity (typically ≥99%) required for commercial applications.[1]

This guide, intended for researchers and drug development professionals who may encounter this structural motif, provides a detailed exploration of the primary chemical synthesis routes for this compound. We will dissect the strategic considerations behind each pathway, offer detailed experimental protocols, and provide expert insights into the causal factors that govern reaction outcomes, focusing on the persistent challenge of regioselectivity.

Route 1: Halogenation-Displacement Pathway from 2-Methylpyrazine

This classical approach is a foundational method for synthesizing substituted pyrazines. It operates on the principle of activating the pyrazine ring towards nucleophilic aromatic substitution by first introducing a halogen, which is subsequently displaced by a methoxide nucleophile. While straightforward in concept, this route is often complicated by a lack of regioselectivity.

Scientific Principle & Mechanistic Overview

The synthesis begins with the direct halogenation of 2-methylpyrazine. The pyrazine ring is electron-deficient, making electrophilic substitution difficult. However, direct halogenation can be achieved under specific conditions. The subsequent step involves a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the ring nitrogens facilitates the attack of a potent nucleophile, such as sodium methoxide, to displace the halide. A significant challenge arises during the initial halogenation step; the reaction often yields a mixture of monochlorinated isomers, leading to a corresponding mixture of methoxylated products.[9]

Visualizing the Halogenation-Displacement Pathway

Caption: Workflow for the synthesis of MMP via halogenation and nucleophilic substitution.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the patent literature.[9]

Step 1: Chlorination of 2-Methylpyrazine

-

Dissolve 2-methylpyrazine in a suitable inert solvent, such as carbon tetrachloride (CCl₄).

-

While stirring in the absence of light, bubble chlorine gas (Cl₂) through the solution. Monitor the reaction progress via gas chromatography (GC) to maximize the formation of monochlorinated products.

-

Upon completion, purge the reaction mixture with nitrogen gas to remove excess chlorine.

-

The resulting solution, containing a mixture of isomeric monochlorinated methylpyrazines, is typically used directly in the next step without extensive purification.

Step 2: Methoxylation of Chloromethylpyrazine Mixture

-

Prepare a solution of sodium methoxide in absolute methanol. This can be done by carefully adding sodium metal to methanol under an inert atmosphere.

-

To the stirred sodium methoxide solution, add the crude mixture of monochlorinated methylpyrazines from Step 1. An exothermic reaction may occur.[9]

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours (e.g., 3 hours) to drive the substitution to completion.[9]

-

Cool the reaction mixture and filter to remove the precipitated sodium chloride (NaCl).

-

Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

-

The resulting residue is then subjected to fractional distillation under vacuum to separate the isomeric products.

Data Summary: Halogenation-Displacement Route

| Parameter | Value / Observation | Source |

| Starting Material | 2-Methylpyrazine | [9] |

| Reagents | Chlorine (Cl₂), Sodium Methoxide (NaOCH₃) | [9] |

| Reaction Time | 3 hours (reflux for methoxylation) | [9] |

| Distillation Temp. | ~84-88°C at 10 torr (for methylmercapto analog) | [9] |

| Isomer Distribution | ~70-75% target 2,3-isomer; 25-30% 2,5- and 2,6-isomers | [9] |

| Primary Challenge | Poor regioselectivity, requiring difficult purification | [9] |

Expert Insights & Trustworthiness

The primary drawback of this route is the formation of a difficult-to-separate mixture of isomers. The halogenation of 2-methylpyrazine is not highly regioselective, leading to substitution at positions 3, 5, and 6. Consequently, the subsequent methoxylation yields a mixture of this compound, 2-methoxy-5-methylpyrazine, and 2-methoxy-6-methylpyrazine.[9] While fractional distillation can be used for separation, the close boiling points of these isomers make achieving high purity of the desired 2,3-isomer a technically demanding and often costly process. This method is self-validating in that the product distribution is a direct and predictable consequence of the competing reaction pathways on the pyrazine ring, but it is best suited for applications where an isomeric mixture is acceptable or where robust purification infrastructure is available.

Route 2: Regioselective Synthesis via O-Alkylation of a Pyrazinone Intermediate

To overcome the selectivity issues inherent in the halogenation-displacement route, a more controlled and strategic approach is often employed. This pathway involves first constructing a 3-methyl-2-hydroxypyrazine (which exists in tautomeric equilibrium with 3-methyl-2(1H)-pyrazinone) intermediate. The predefined positions of the methyl and hydroxyl groups ensure that the final alkylation step occurs at the desired oxygen, leading to a single, high-purity product.

Scientific Principle & Mechanistic Overview

This synthesis is a multi-step process that offers excellent regiochemical control. The first phase involves the condensation of an α-amino amide (e.g., alaninamide) with a 1,2-dicarbonyl compound like glyoxal.[10] This cyclization and subsequent oxidation/aromatization forms the 3-methyl-2-hydroxypyrazine core. The second phase is a standard Williamson ether synthesis, where the hydroxyl group of the pyrazinone is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent (e.g., methyl iodide, dimethyl sulfate).[10]

Visualizing the O-Alkylation Pathway

Caption: Regioselective synthesis of MMP via O-alkylation of a pyrazinone intermediate.

Detailed Experimental Protocol

This protocol is a generalized representation based on established chemical principles for pyrazine synthesis and alkylation.[10]

Step 1: Synthesis of 3-Methyl-2(1H)-pyrazinone

-

Combine L-alaninamide hydrochloride and glyoxal in an aqueous solution.

-

Adjust the pH of the solution to be alkaline (e.g., pH 9-10) using a suitable base like sodium hydroxide.

-

Heat the mixture gently for several hours. The reaction involves an initial condensation to form a dihydropyrazinone, which then oxidizes (often with air) to the aromatic pyrazinone.

-

Upon reaction completion, cool the mixture and acidify to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: O-Methylation of 3-Methyl-2(1H)-pyrazinone

-

Suspend the dried 3-methyl-2(1H)-pyrazinone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium salt.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or distillation to obtain high-purity this compound.

Expert Insights & Trustworthiness

This route is the preferred method for obtaining high-purity, isomerically pure this compound. Its self-validating nature lies in its design: the regiochemistry is locked in during the formation of the pyrazinone ring. The final methylation can only occur at the desired position.

Choice of Methylating Agent:

-

Methyl Iodide (CH₃I): Highly reactive and effective, but it is a toxic and volatile reagent.

-

Dimethyl Sulfate ((CH₃)₂SO₄): A powerful, less volatile, and more cost-effective methylating agent, but it is extremely toxic and must be handled with extreme caution.

-

Diazomethane (CH₂N₂): Provides clean and rapid methylation but is highly explosive and toxic, generally limiting its use to small-scale laboratory syntheses.[10]

The choice of base and solvent is also critical. A strong, non-nucleophilic base like sodium hydride is ideal for ensuring complete deprotonation of the pyrazinone without competing side reactions. The use of an anhydrous polar aprotic solvent like DMF or THF effectively solvates the cation of the base and promotes the SN2 reaction. This strategic selection of reagents and conditions ensures a high yield of the target molecule, justifying the additional synthetic steps compared to the halogenation route.

References

- 1. innospk.com [innospk.com]

- 2. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 2847-30-5 [m.chemicalbook.com]

- 5. methoxymethyl pyrazine, 63450-30-6 [thegoodscentscompany.com]

- 6. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Formation of 2-Methoxy-3-methylpyrazine in Maillard reaction

An In-depth Technical Guide to the Formation of 2-Methoxy-3-methylpyrazine in the Maillard Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is responsible for the generation of a vast array of heterocyclic compounds that define the sensory profiles of cooked foods. Among these, pyrazines contribute characteristic roasted, nutty, and toasted aromas. This technical guide provides a detailed examination of the formation mechanism of a specific, high-impact pyrazine: this compound. We will explore the fundamental reaction pathways, identify key precursors and intermediates, discuss the critical factors influencing its yield, and provide robust experimental protocols for its study and quantification. The proposed mechanism involves the initial formation of a 2-hydroxy-3-methylpyrazine intermediate via established Maillard pathways, followed by a crucial O-methylation step, a transformation evidenced in both chemical synthesis and natural biosynthetic systems.

Introduction: The Maillard Reaction and the Significance of Pyrazines

First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] This complex cascade of reactions, accelerated by heat, is fundamental to the development of color, aroma, and flavor in thermally processed foods, including baked bread, seared steak, and roasted coffee.[2]

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are highly characteristic products of the Maillard reaction.[2] They are renowned for their potent aromas, often described as nutty, roasted, toasted, and earthy.[3] this compound (CAS 2847-30-5) is particularly noted for its roasted peanut, hazelnut, and earthy aroma profile, making it a crucial component in the flavor architecture of many food products and a valuable ingredient in the flavor and fragrance industry.[3] Understanding its formation is critical for controlling and optimizing these desirable sensory attributes.

The General Mechanism of Pyrazine Formation

The formation of the pyrazine ring is a multi-step process that occurs in the intermediate and advanced stages of the Maillard reaction. The canonical pathway involves the generation of α-aminoketones, which serve as the primary building blocks.

-

Sugar Degradation and Strecker Reaction: The Maillard reaction initiates with the condensation of a reducing sugar and an amino compound. The resulting glycosylamine undergoes an Amadori rearrangement to form a ketosamine.[1] Subsequent degradation of this intermediate yields highly reactive α-dicarbonyl compounds, such as pyruvaldehyde (methylglyoxal) and diacetyl.

-

Formation of α-Aminoketones: These α-dicarbonyls react with amino acids in a process known as the Strecker degradation. This reaction decarboxylates and deaminates the amino acid, producing a "Strecker aldehyde" (which contributes to the overall aroma) and an α-aminoketone.[4]

-

Condensation and Ring Formation: The core of pyrazine synthesis is the condensation of two α-aminoketone molecules. This reaction forms an unstable dihydropyrazine intermediate.[5]

-

Aromatization: The dihydropyrazine intermediate can then aromatize to form a stable pyrazine ring through several pathways. The most common is spontaneous oxidation, particularly in the presence of air. Alternatively, the dihydropyrazine can react with Strecker aldehydes in an aldol-type condensation, which results in the formation of specific alkyl-substituted pyrazines.[4][6]

Proposed Formation Pathway of this compound

The formation of this compound requires two specific structural features: a methyl group at the C-3 position and a methoxy group at the C-2 position. This necessitates a more complex pathway than that for simple alkylpyrazines, likely involving the formation of a hydroxylated intermediate followed by methylation.

Stage 1: Formation of the 2-Hydroxy-3-methylpyrazine Intermediate

The pyrazine ring is first assembled with the necessary substituents, a hydroxyl group and a methyl group. This proceeds through the condensation of specific α-aminoketone precursors.

-

Precursors: The reaction requires an amino source (from any amino acid) and at least two types of carbonyl fragments. The methyl group at the C-3 position likely originates from a three-carbon α-dicarbonyl like methylglyoxal, which is a common product of sugar degradation.

-

Mechanism: One plausible route involves the condensation of two molecules of 1-amino-2-propanone (an α-aminoketone formed from methylglyoxal and an amino group). This self-condensation would lead to 2,5-dimethylpyrazine. For the 3-methyl substitution pattern with a C-2 hydroxyl group, a condensation between glyoxal and an alanine-derived α-aminoamide could be a pathway, as suggested by synthetic chemistry routes which often mimic plausible Maillard reaction steps.[7][8] The resulting 2-hydroxy-3-methylpyrazine exists in tautomeric equilibrium with its more stable 2(1H)-pyrazinone form.

Stage 2: O-Methylation of the Hydroxy Intermediate

The critical step that distinguishes this pyrazine is the conversion of the C-2 hydroxyl group to a methoxy group. This is an O-methylation reaction. While direct evidence within Maillard model systems is scarce, strong evidence from related fields points to this being a viable terminal step.

-

Enzymatic Methylation: In biological systems, this reaction is often enzymatic. Studies on coffee beans have identified O-methyltransferase (OMT) enzymes capable of converting 3-alkyl-2-hydroxypyrazines into their corresponding 3-alkyl-2-methoxypyrazines.[9] This provides a powerful precedent for how this transformation occurs in natural food products, where enzymes may survive initial processing or where microbial action contributes to flavor development.

-

Chemical Methylation: In the absence of enzymatic activity, chemical methylation can occur, though the conditions required are specific. The Maillard reaction environment contains numerous potential methyl donors, although this pathway is less characterized than the formation of the pyrazine ring itself. The study of O-methylation is a broad field, with various reagents and catalysts capable of methylating hydroxyl groups under different conditions.[10]

Precursors and Influencing Factors

The yield of this compound is highly dependent on the availability of specific precursors and the ambient reaction conditions.

| Parameter | Influence on Pyrazine Formation | Rationale & Causality |

| Temperature & Time | Higher temperatures and longer times generally increase pyrazine yields, up to a point. | The Maillard reaction has high activation energy. Increased thermal input accelerates the degradation of sugars and amino acids into the necessary dicarbonyl and aminoketone intermediates. However, excessive heat can lead to pyrolysis and degradation of the pyrazines themselves. |

| pH | Neutral to slightly alkaline conditions (pH 7-9) are optimal. | An alkaline environment deprotonates the amino groups of amino acids, increasing their nucleophilicity and accelerating the initial condensation step with sugars.[11] Acidic conditions protonate the amino groups, hindering the reaction. |

| Amino Acid Type | The type of amino acid is critical for forming substituted pyrazines. While the amino group is generic, the side chain can participate in forming side chains on the pyrazine ring via Strecker aldehydes.[4][12] | For this compound, the primary role of the amino acid is to provide the nitrogen atoms for the ring. |

| Sugar Type | Reducing sugars (e.g., glucose, fructose) are essential reactants. Pentoses are generally more reactive than hexoses. | Sugars are the source of the carbonyl backbone and fragment into the α-dicarbonyl compounds (like methylglyoxal) required for building the pyrazine precursors. |

| Water Activity (aw) | Intermediate water activity (0.6-0.8) is optimal. | Water is a product of the initial condensation step, so very high water content can inhibit the reaction via Le Chatelier's principle. However, some water is necessary to act as a solvent and facilitate reactant mobility. Very low water activity can slow diffusion and stall the reaction. |

Experimental Methodologies for Investigation

Studying the formation of volatile compounds like this compound requires carefully controlled model systems and highly sensitive analytical techniques.

Protocol: Maillard Model System & HS-SPME-GC-MS Analysis

This protocol describes a robust method for generating and analyzing pyrazines in a laboratory setting. It is designed to be a self-validating system through the use of an internal standard for accurate quantification.

1. Reagent and Model System Preparation: a. Prepare a 0.1 M phosphate buffer solution and adjust the pH to 8.0 using 6 N NaOH. This provides an optimal environment for the reaction.[11] b. In a 20 mL headspace vial, dissolve the chosen amino acid (e.g., L-alanine, 1 mmol) and reducing sugar (e.g., D-glucose, 1 mmol) in 10 mL of the pH 8.0 buffer.[11] c. Spike the solution with a known amount of an appropriate internal standard (e.g., 2-methyl-3-methoxypyrazine-d3) for quantification. d. Seal the vial immediately with a magnetic crimp cap fitted with a PTFE/silicone septum.

2. Maillard Reaction Incubation: a. Place the sealed vial in a thermostatically controlled heating block or oil bath. b. Heat the vial at a selected temperature (e.g., 140°C) for a defined period (e.g., 90 minutes).[11] These conditions are chosen to simulate food processing and ensure sufficient product formation for analysis. c. After heating, allow the vial to cool to room temperature before analysis.

3. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the cooled vial in a heating block set to a specific extraction temperature (e.g., 60°C). b. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30 minutes) with agitation. This allows volatile and semi-volatile compounds, including pyrazines, to adsorb onto the fiber coating.[13] This technique is chosen for its sensitivity and solvent-free nature.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately after extraction, desorb the SPME fiber in the heated injection port (e.g., 250°C) of the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation. c. Program the oven temperature to separate the compounds, for example: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min. d. Operate the mass spectrometer in full scan mode (e.g., m/z 35-400) for identification. Use Selective Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification by monitoring the target ions for this compound and the internal standard.

5. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention time with that of an authentic reference standard. b. Quantify the compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a previously established calibration curve.

Conclusion

The formation of this compound is a nuanced process that builds upon the fundamental principles of the Maillard reaction. Its synthesis hinges on the generation of specific α-dicarbonyl and α-aminoketone intermediates that assemble into a 2-hydroxy-3-methylpyrazine core. The final, character-defining step is the O-methylation of the hydroxyl group, a transformation likely facilitated by enzymatic activity in natural systems or occurring through chemical pathways under specific conditions. By understanding the precursor requirements and the influence of process parameters like temperature and pH, researchers and developers can more effectively control the formation of this potent aroma compound, enabling the targeted design of desirable flavor profiles in foods and other complex chemical systems.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 2-Methoxy-3-methylpyrazine: An In-depth Technical Guide

Introduction

2-Methoxy-3-methylpyrazine is a volatile organic compound belonging to the pyrazine family, a class of heterocyclic aromatic compounds.[1][2] It is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a variety of foods and beverages, including coffee and baked goods.[3] Its potent sensory characteristics make it a valuable compound in the flavor and fragrance industry.[1][3] Furthermore, its presence and concentration can be indicative of the processing history and quality of food products. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quantification, and for quality control in various applications. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development and food science.

Molecular Structure and Isomerism

The structural elucidation of this compound relies on the synergistic interpretation of various spectroscopic techniques. The arrangement of the methoxy and methyl substituents on the pyrazine ring dictates its unique chemical and physical properties. It is important to distinguish it from its isomers, as even minor structural changes can significantly alter its sensory profile and chemical reactivity.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl group protons. The exact chemical shifts can vary slightly depending on the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-10 ppm.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift using the residual solvent peak (CDCl₃ at 7.26 ppm).

¹H NMR Data (Predicted in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 1H | H-5 |

| ~7.8 | Doublet | 1H | H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet | 3H | -CH₃ |

Interpretation:

-

The two doublets in the aromatic region are characteristic of two adjacent protons on a substituted pyrazine ring.

-

The singlet at approximately 4.0 ppm is indicative of the three equivalent protons of the methoxy group.

-

The singlet at around 2.5 ppm corresponds to the three equivalent protons of the methyl group attached to the pyrazine ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled pulse experiment.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-160 ppm.

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift using the solvent peak (CDCl₃ at 77.16 ppm).

¹³C NMR Data (Predicted in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155 | C-2 |

| ~145 | C-3 |

| ~140 | C-5 |

| ~135 | C-6 |

| ~53 | -OCH₃ |

| ~20 | -CH₃ |

Interpretation:

-

The four signals in the downfield region (~135-155 ppm) correspond to the four carbon atoms of the pyrazine ring. The carbons directly attached to the nitrogen and oxygen atoms (C-2 and C-3) are typically the most downfield.

-

The signal at approximately 53 ppm is characteristic of a methoxy carbon.

-

The upfield signal at around 20 ppm is assigned to the methyl carbon.

Figure 2. Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron ionization (EI) is a common technique used for volatile compounds like this compound.

Experimental Protocol: GC-MS

-

Sample Introduction: Inject a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any impurities.

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 30-200.

-

Mass Spectrum Data (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 109 | ~60 | [M - CH₃]⁺ |

| 94 | ~40 | [M - OCH₃]⁺ or [M - N₂]⁺ |

| 81 | ~30 | [M - HNCO]⁺ |

| 53 | ~50 | [C₃H₃N]⁺ |

Interpretation:

-

The molecular ion peak at m/z 124 confirms the molecular weight of this compound (C₆H₈N₂O).[1][4] This is typically the base peak, indicating its relative stability under EI conditions.

-

The fragment at m/z 109 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.

-

The peak at m/z 94 can result from the loss of a methoxy radical (•OCH₃) or the elimination of a neutral nitrogen molecule (N₂).

-

The fragment at m/z 81 is likely due to the loss of isocyanic acid (HNCO) from the molecular ion, a common fragmentation pathway for pyrazine derivatives.

-

The ion at m/z 53 is a characteristic fragment of the pyrazine ring.

Figure 3. Proposed MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending vibrations of bonds, providing a "fingerprint" of the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (in -CH₃ and -OCH₃) |

| ~1550 | Strong | C=N stretch (in pyrazine ring) |

| ~1450 | Strong | C=C stretch (in pyrazine ring) |

| ~1250 | Strong | C-O-C asymmetric stretch (methoxy) |

| ~1150 | Strong | In-plane C-H bending |

| ~1030 | Strong | C-O-C symmetric stretch (methoxy) |

| ~850 | Strong | Out-of-plane C-H bending |

Interpretation:

-

The bands around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazine ring.

-

The absorptions near 2950 cm⁻¹ are due to the C-H stretching of the methyl and methoxy groups.

-

The strong absorptions in the 1450-1550 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the pyrazine ring, which are characteristic of heteroaromatic systems.

-

The prominent bands at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.

-

The region below 1000 cm⁻¹ contains various in-plane and out-of-plane C-H bending vibrations that contribute to the unique fingerprint of the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR data reveal the precise connectivity of the atoms in the molecule, while the mass spectrum confirms its molecular weight and provides insights into its fragmentation behavior. The infrared spectrum offers a characteristic fingerprint based on the vibrational modes of its functional groups. Together, these spectroscopic data form a unique signature for this compound, which is indispensable for quality control in the food and fragrance industries, as well as for further research into its chemical and biological properties. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this important aroma compound.

References

The Discovery and Enduring Significance of 2-Methoxy-3-methylpyrazine in Flavor Chemistry: A Technical Guide

Introduction: The Aromatic World of Pyrazines

Within the vast and intricate landscape of flavor chemistry, the pyrazine family of heterocyclic nitrogen-containing compounds holds a position of paramount importance.[1] These volatile molecules are the master architects of the desirable roasted, toasted, nutty, and earthy aromas that define a wide array of cooked and processed foods.[2][3] Their formation, primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing, is a cornerstone of culinary science.[2][4] This guide delves into the history, sensory characteristics, natural prevalence, and chemical synthesis of a particularly influential member of this family: 2-methoxy-3-methylpyrazine. This compound, with its potent and distinctive nutty and roasted aroma, has left an indelible mark on the flavor and fragrance industries.[5][6]

Part 1: The Genesis of a Flavor Icon: Discovery and Early Characterization

The discovery of this compound is intrinsically linked to the pioneering work of American flavor chemists Richard M. Seifert and Ron G. Buttery at the Western Regional Research Laboratory of the U.S. Department of Agriculture. Their research in the early 1970s on the volatile components of baked and fried foods laid the groundwork for understanding the chemical basis of many familiar aromas.

While a definitive singular publication marking the ab initio discovery of this compound is elusive in readily available literature, the work of Seifert, Buttery, and their colleagues on the synthesis and sensory properties of various methoxy-alkylpyrazines during this period is of critical importance. A significant publication by this team in 1970 in the Journal of Agricultural and Food Chemistry detailed the synthesis of several 2-methoxy-3-alkylpyrazines, highlighting their potent and characteristic "bell pepper-like" odors.[7] Although this paper focused on other alkyl derivatives, it established the foundational knowledge and synthetic methodologies that were instrumental in the subsequent identification and characterization of the broader class of methoxypyrazines, including the 3-methyl variant. The logical progression of their research suggests that the identification of this compound in natural products, such as potatoes, would have occurred in this timeframe as they systematically investigated food volatiles.

Part 2: Sensory Profile and Olfactory Potency

This compound is renowned for its powerful and multifaceted aroma profile. Its primary sensory descriptors include nutty, roasted, earthy, and cocoa-like notes.[5] At very low concentrations, it can impart a desirable complexity to a wide range of food products, enhancing their overall flavor profile.

The potency of this compound is underscored by its remarkably low odor detection threshold. The threshold at which the human nose can detect its presence is a critical parameter for flavor chemists.

| Sensory Data for this compound | |

| Odor Descriptors | Nutty, roasted, earthy, cocoa, peanut, hazelnut.[5] |

| Odor Detection Threshold in Water | Approximately 3 parts per billion (ppb). |

This low threshold signifies that even trace amounts of this compound can have a significant impact on the overall aroma of a food product.

Part 3: Natural Occurrence in Foods and Beverages

The formation of this compound is a natural consequence of the thermal processing of many foods. The Maillard reaction and Strecker degradation of specific amino acids and sugars are the primary formation pathways.[2][4] Consequently, it is found in a variety of roasted, baked, and fermented products.

| Natural Occurrence of this compound in Various Foods | |

| Food Product | Reported Concentration Range |

| Roasted Coffee Beans | Varies significantly with roast level. |

| Roasted Peanuts | Present as a key aroma component.[8] |

| Cocoa Beans (Roasted) | Contributes to the characteristic chocolate aroma.[3][9] |

| Baked Potatoes | A significant contributor to the "baked" aroma. |

| Burdocks (Arctium lappa) | Detected.[10] |

| Fenugreeks (Trigonella foenum-graecum) | Detected.[10] |

The concentration of this compound in these products can vary widely depending on factors such as the specific raw materials, processing conditions (temperature, time, pH), and storage.

Part 4: Analytical Methodology for Isolation and Quantification

The accurate detection and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, often coupled with a pre-concentration step to enhance sensitivity. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for volatile and semi-volatile compounds.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol outlines a typical workflow for the analysis of this compound in a liquid food matrix, such as coffee or a model solution.

1. Sample Preparation:

-

Accurately weigh 5.0 g of the homogenized liquid sample into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., 2-methoxy-3-isopropylpyrazine-d3) for accurate quantification.

-

Add 1.5 g of sodium chloride (NaCl) to increase the volatility of the analyte.

-

Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler or water bath set to 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

3. GC-MS Analysis:

-

Injector: Transfer the SPME fiber to the GC injector, which is held at 250°C for thermal desorption of the analytes for 5 minutes in splitless mode.

-

Column: Use a polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 5°C/min.

-

Ramp to 240°C at a rate of 20°C/min and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 124, 109, 81) and the internal standard.

-

4. Data Analysis:

-

Identify this compound based on its retention time and the presence of its characteristic ions.

-

Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Showing Compound this compound (FDB008536) - FooDB [foodb.ca]

An In-depth Technical Guide to the Toxicological and Safety Profile of 2-Methoxy-3-methylpyrazine

Abstract

2-Methoxy-3-methylpyrazine (MMP), a key flavoring agent found in a multitude of food products, is recognized for its characteristic nutty and roasted aroma. As a substance intentionally added to food, and one that also occurs naturally in items like coffee and potatoes, its toxicological profile is of paramount importance for consumer safety and regulatory compliance. This technical guide provides a comprehensive analysis of the safety, metabolism, and toxicological data for this compound, synthesized for researchers, toxicologists, and professionals in the drug and food development industries. We will delve into the regulatory consensus from leading international bodies, explore the metabolic fate of the compound, and detail the pivotal toxicity studies that form the basis of its safety assessment. This guide is structured to provide not just data, but also the scientific rationale behind the established safety evaluations.

Chemical Identity and Regulatory Consensus

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl Methoxy Pyrazine | |

| CAS Number | 2847-30-5 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Nutty, Cocoa, Roasted | |

| Boiling Point | 158-159 °C @ 760 mmHg | |

| Flash Point | 55.6 °C (132 °F) | |

| Specific Gravity | 1.081–1.085 @ 25°C |

International Regulatory Standing

This compound has been rigorously evaluated by several international expert committees, leading to a consensus on its safety for use as a flavoring agent.

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives): At its 57th meeting, JECFA evaluated a group of 41 pyrazine derivatives, including (2,5 or 6)-methoxy-3-methylpyrazine (JECFA No. 788).[3][4] Based on the available toxicological data and estimated dietary intake, the committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent" .[3][4]

-

FEMA (Flavor and Extract Manufacturers Association): The FEMA Expert Panel has designated this compound as "Generally Recognized as Safe" (GRAS), assigning it FEMA No. 3183. This status is based on a comprehensive review of scientific information, including exposure, metabolism, and toxicology.[5]

-

EFSA (European Food Safety Authority): EFSA has evaluated pyrazine derivatives within its Flavouring Group Evaluation 17 (FGE.17). These evaluations have consistently concluded that pyrazine derivatives, including MMP, do not give rise to safety concerns at their estimated levels of dietary intake.[6]

This strong international consensus is built upon the toxicological data detailed in the subsequent sections.

Pharmacokinetics and Metabolism

Understanding how a substance is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to assessing its potential toxicity. For the pyrazine class of compounds, including this compound, the metabolic pathways are well-characterized and lead to detoxification.

Predicted Metabolic Pathway

Based on studies of alkoxy-substituted pyrazines in rats, the metabolism of this compound is predicted to proceed through two primary detoxification routes.[7] These pathways are common for xenobiotics and are designed to increase water solubility, facilitating rapid excretion.

-

O-Demethylation: The primary metabolic step involves the enzymatic cleavage of the methoxy group (-OCH₃) to form a hydroxylated pyrazine metabolite.[7]

-

Ring Hydroxylation: The pyrazine ring itself can be hydroxylated.[7]

-

Side-Chain Oxidation: The methyl group (-CH₃) on the pyrazine ring can be oxidized to a carboxylic acid.[3]

-

Conjugation and Excretion: The resulting hydroxylated metabolites and carboxylic acids are then typically conjugated (e.g., with glucuronic acid or sulfate) and excreted in the urine.[3]

This metabolic profile ensures that this compound does not accumulate in the body and is efficiently cleared.

Caption: Predicted metabolic pathway of this compound.

Core Toxicological Profile

The safety of this compound is underpinned by a comprehensive set of toxicological studies. These studies have consistently demonstrated a low order of toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. For this compound, the data indicates low acute toxicity via the oral route.

| Study Type | Species | Result (LD₅₀) | Classification |

| Acute Oral Toxicity | Rat | 1800 mg/kg bw | Harmful if swallowed |

LD₅₀ (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.

Genotoxicity and Mutagenicity

Genotoxicity assays are critical for identifying substances that can cause damage to genetic material (DNA), which can be a precursor to carcinogenic effects.

-

Ames Test (Bacterial Reverse Mutation Assay): this compound has been tested for mutagenicity in Salmonella typhimurium strains (Ames test) both with and without metabolic activation. The results of these studies were negative , indicating that the substance does not induce gene mutations under the test conditions. This is a crucial finding, as a negative Ames test is a strong indicator of a lack of mutagenic potential.

Repeated-Dose Toxicity (Subchronic)

Reproductive and Developmental Toxicity

Risk Assessment: Exposure and Margin of Safety

Dietary Exposure

This compound is naturally present in foods such as coffee, potatoes, and sprouts and is used as a flavoring in baked goods, candy, and ice cream. The most critical value for risk assessment is the estimated daily intake.

-

Maximised Survey-derived Daily Intake (MSDI) in Europe: The estimated intake is 12.00 µ g/capita/day .[10]

Margin of Safety

The JECFA evaluation places pyrazine derivatives into structural classes to determine a threshold of toxicological concern (TTC). For substances in Structural Class III, like MMP, the TTC is 90 µ g/person/day .[10] The MSDI of 12.00 µ g/capita/day is well below this threshold, providing a significant margin of safety.[10] This analysis is a key reason why JECFA concluded there is "no safety concern" at current intake levels.[3][4]

Caption: A generalized workflow for toxicological safety assessment.

Featured Experimental Protocol: OECD TG 408 - 90-Day Oral Toxicity Study

To provide insight into the causality behind experimental choices, this section details the methodology for a standard 90-day repeated-dose oral toxicity study, as would be conducted for a food additive like this compound.

Objective: To characterize the toxicological profile of a substance following 90 days of repeated oral administration and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

-

Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females per group (e.g., 10 males and 10 females).

-

Dose Selection: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used. Dose levels are selected based on acute toxicity and dose-range-finding studies. The highest dose is chosen to induce some toxic effects but not mortality, while the lowest dose is intended to produce no adverse effects.

-

Administration: The test substance is administered orally by gavage, once daily, seven days a week, for 90 consecutive days.[11] The volume administered is typically kept constant across all groups.

-

In-life Observations:

-

Terminal Procedures (Day 91):

-

Hematology & Clinical Chemistry: Blood samples are collected to analyze a wide range of parameters (e.g., red/white blood cell counts, liver enzymes, kidney function markers).

-

Necropsy: All animals are humanely euthanized. A detailed gross pathological examination of all organs and tissues is performed.

-

Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen) are weighed.

-

Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any gross lesions from other groups are also examined.

-

-

Data Analysis and NOAEL Determination: All data are statistically analyzed. The NOAEL is defined as the highest dose level at which there are no statistically or biologically significant adverse findings related to the treatment.[12][13] This value is the critical endpoint for conducting human health risk assessments.

Conclusion

The comprehensive body of evidence from regulatory evaluations and toxicological studies firmly establishes the safety of this compound for its intended use as a flavoring agent. Its metabolic profile is characterized by efficient detoxification and excretion pathways. Toxicological testing has revealed low acute toxicity and no evidence of genotoxic potential. The risk assessment, which compares the established threshold of toxicological concern with real-world dietary intake data, demonstrates a substantial margin of safety. The international consensus from expert bodies like JECFA, FEMA, and EFSA provides a robust and authoritative grounding for its continued use in the food industry.

References

- 1. This compound | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHOXY-3-METHYL PYRAZINE 5% in ETOH, Natural | Aurochemicals [aurochemicals.com]

- 3. DSpace [iris.who.int]

- 4. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. 2-methoxypyrazine, 3149-28-8 [thegoodscentscompany.com]

- 6. The threshold of toxicological concern for prenatal developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecetoc.org [ecetoc.org]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 11. Investigation of repeated dose (90 day) oral toxicity, reproductive/developmental toxicity and mutagenic potential of ‘Calebin A’ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Oral or Dermal and Repeated Dose 90-Day Oral Toxicity of Tetrasodium Pyrophosphate in Spraque Dawley (SD) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory receptor response to 2-Methoxy-3-methylpyrazine

An In-Depth Technical Guide to the Olfactory Receptor Response for 2-Methoxy-3-methylpyrazine

Introduction

This compound (2-MMP) is a volatile organic compound renowned for its potent and distinctive aroma, characterized by earthy, nutty, and roasted notes.[1][2] This molecule is a key contributor to the desirable aroma profiles of a wide range of foods, including coffee and baked goods, and is also utilized as a flavoring and fragrance agent.[2] Understanding the molecular mechanisms underlying the perception of 2-MMP is of significant interest to researchers in the fields of sensory science, food chemistry, and neurobiology. The human sense of smell, or olfaction, is initiated by the interaction of odorant molecules with a vast family of olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity.[3] These receptors are G-protein-coupled receptors (GPCRs), and their activation triggers a signaling cascade that culminates in the perception of a specific scent.[4]

This guide provides a comprehensive technical overview of the current understanding of the olfactory receptor response to this compound, from the identification of its cognate receptor to the detailed methodologies used to characterize this interaction. The content is designed for researchers, scientists, and drug development professionals seeking an in-depth understanding of this specific odorant-receptor pairing.

The Cognate Olfactory Receptor for Alkylpyrazines: OR5K1

The process of identifying the specific receptor for a given odorant is known as deorphanization.[4][5] For many years, the specific human olfactory receptor responsible for detecting the characteristic aroma of pyrazines remained elusive. However, recent comprehensive screening studies have identified OR5K1 as a specialized olfactory receptor for a broad range of alkylpyrazines.[6] A study that screened 2,3,5-trimethylpyrazine against 616 human odorant receptor variants found OR5K1 to be the sole responding receptor.[6] Subsequent testing of OR5K1 against a panel of 178 key food odorants identified 18 different pyrazines as agonists, solidifying its role as a key receptor for this class of compounds.[6] Given its responsiveness to numerous structurally similar alkylpyrazines, OR5K1 is the primary and most well-supported candidate receptor for this compound.

OR5K1 is a class A rhodopsin-like GPCR, and its orthologs in other mammalian species, including mice and domesticated animals, show a similar activation pattern in response to pyrazines, suggesting an evolutionarily conserved function.[6]

Molecular Mechanism of Activation and Downstream Signaling

The interaction of 2-MMP with OR5K1 initiates the canonical olfactory signal transduction cascade. This multi-step process amplifies the initial binding event into a significant electrical signal.

-

Ligand Binding: The 2-MMP molecule binds to a specific pocket within the transmembrane domains of the OR5K1 protein.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates from the receptor and binds to and activates adenylyl cyclase type III.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron.

-

Depolarization: The opening of CNG channels allows for the influx of cations, primarily Na+ and Ca2+. This influx of positive ions depolarizes the cell membrane.

-

Signal Amplification: The initial depolarization is further amplified by the opening of Ca2+-activated Cl- channels. The high intracellular Cl- concentration in olfactory sensory neurons leads to an efflux of Cl-, further depolarizing the cell.

-

Action Potential Generation: If the depolarization reaches the threshold potential, it triggers the firing of action potentials, which are then transmitted along the neuron's axon to the olfactory bulb in the brain for further processing.

Methodologies for Studying the 2-MMP-OR5K1 Interaction

A variety of experimental techniques are employed to deorphanize and characterize olfactory receptors. The following protocols represent a logical workflow for investigating the response of OR5K1 to 2-MMP.

Heterologous Expression and Functional Screening via Calcium Imaging

This is a widely used high-throughput method to screen for receptor activation.[7] The OR gene is expressed in a non-neuronal cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which are then loaded with a calcium-sensitive dye.[3] Receptor activation leads to a measurable increase in intracellular calcium.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells onto 96-well black-walled, clear-bottom plates coated with poly-D-lysine.

-

Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) with plasmids encoding:

-

Incubate for 24-48 hours to allow for protein expression.[7]

-

-

Calcium Assay:

-

Prepare a stock solution of 2-MMP in DMSO and create serial dilutions in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES).

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Use a fluorescence plate reader or a microscope equipped for ratiometric imaging to measure the baseline fluorescence.

-

Apply the 2-MMP dilutions to the wells and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium and thus, receptor activation.

-

Self-Validation: Include negative controls (buffer with DMSO only) and positive controls (e.g., ATP, which activates endogenous purinergic receptors in HEK293 cells) in each experiment.

-

Electrophysiological Characterization via Perforated Patch-Clamp

Patch-clamp recording provides direct measurement of the electrical currents in an olfactory sensory neuron (OSN) in response to an odorant.[10] The perforated patch configuration is ideal as it maintains the integrity of the intracellular signaling environment.[11]

Detailed Protocol:

-

Tissue Preparation:

-

Isolate the olfactory epithelium from a suitable animal model (e.g., mouse).

-

To specifically target OSNs expressing OR5K1, a gene-targeted mouse model where the OR5K1 gene is linked to a fluorescent reporter (e.g., GFP) is highly advantageous.[10]

-

Prepare an intact neuroepithelium preparation or dissociate the tissue to obtain individual OSNs.[12]

-

-

Recording Setup:

-

Recording and Stimulation:

-

Identify a target OSN (e.g., a GFP-positive cell).

-

Approach the cell with the recording pipette and apply slight negative pressure to form a high-resistance (GΩ) seal (a "gigaseal").

-

Allow 10-15 minutes for the pore-forming agent to perforate the cell membrane, establishing electrical access without dialyzing the cell's contents.

-

In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and record the baseline current.

-

Apply a puff of 2-MMP solution directed at the cilia of the neuron using a picospritzer.

-

Record the inward current generated by the influx of cations through the CNG channels.

-

Self-Validation: Perform recordings in current-clamp mode to observe the change in membrane potential and the firing of action potentials upon stimulation. Test a range of 2-MMP concentrations to determine the dose-response relationship.

-

Localization of Receptor Expression via RNA In Situ Hybridization (ISH)

ISH is used to visualize the location of specific mRNA transcripts within tissue sections. This protocol confirms the expression of OR5K1 within the olfactory epithelium.

Detailed Protocol:

-

Probe Synthesis:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the OR5K1 mRNA sequence.

-

As a crucial control, also synthesize a DIG-labeled sense probe with the same sequence as the mRNA; this should not produce a signal.[13]

-

-

Tissue Preparation:

-

Perfuse a mouse with 4% paraformaldehyde (PFA) and dissect the head.[14]

-

Fix the tissue overnight in 4% PFA, then cryoprotect in a 30% sucrose solution.[14]

-

Embed the tissue in OCT compound and freeze.

-

Using a cryostat, cut 20 µm thick coronal sections of the olfactory epithelium and mount them on charged glass slides.[14]

-

-

Hybridization and Detection:

-

Pretreat the sections to permeabilize the tissue (e.g., with Proteinase K) and reduce non-specific background.

-

Hybridize the sections with the DIG-labeled OR5K1 antisense probe overnight in a humidified chamber at 65°C.[13]

-

Perform a series of high-stringency washes to remove any unbound or non-specifically bound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).

-

Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of probe hybridization.

-

Self-Validation: A positive result is a distinct staining pattern in a subset of cells in the olfactory epithelium with the antisense probe and no staining with the sense probe.

-

Quantitative Analysis of the 2-MMP-OR Interaction

Functional assays allow for the quantification of a receptor's sensitivity and specificity to an odorant. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that provokes a response halfway between the baseline and maximum response. While direct EC50 data for this compound on OR5K1 is not yet published, the data for other activating pyrazines provide a strong indication of the receptor's sensitivity range for this class of compounds.[6][15]

| Odorant (Alkylpyrazine) | EC50 (µM) on human OR5K1 | Aroma Description |

| 2,3-Diethyl-5-methylpyrazine | 10.29 | Earthy, Roasted |

| 2-Ethyl-3,6-dimethylpyrazine | 14.85 | Nutty, Cocoa |

| 2-Ethyl-3,5(6)-dimethylpyrazine | 21.18 | Nutty, Baked Potato |

| 2,3,5-Trimethylpyrazine | 35.31 | Roasted, Nutty |

| 2-Isobutyl-3-methoxypyrazine | >100 (low potency) | Bell Pepper, Earthy |

Table 1: EC50 values of various pyrazine agonists for the human olfactory receptor OR5K1, as determined by in-vitro luminescence assays. Data sourced from Marcinek et al. (2021) and Poivet et al. (2023).[6][15]

Conclusion and Future Directions

The identification of OR5K1 as a key receptor for alkylpyrazines represents a significant advancement in our understanding of how potent, food-related aromas are perceived at the molecular level.[6] The methodologies described in this guide—heterologous expression, electrophysiology, and in situ hybridization—form a robust framework for the detailed characterization of the interaction between this compound and OR5K1.

Future research should focus on confirming the activation of OR5K1 specifically by 2-MMP and determining its precise EC50 value. Further studies could also explore the structural basis of this interaction through molecular modeling and site-directed mutagenesis to identify the key amino acid residues in the OR5K1 binding pocket. Understanding these fundamental mechanisms has broad implications, from the rational design of novel flavor and fragrance compounds to the development of biosensors for aroma detection and the potential for targeting ectopic olfactory receptors in non-olfactory tissues for therapeutic purposes.

References

- 1. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deorphanization of Novel Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells | Semantic Scholar [semanticscholar.org]

- 8. researchmap.jp [researchmap.jp]

- 9. mdpi.com [mdpi.com]

- 10. Perforated Patch-clamp Recording of Mouse Olfactory Sensory Neurons in Intact Neuroepithelium: Functional Analysis of Neurons Expressing an Identified Odorant Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. docs.abcam.com [docs.abcam.com]

- 14. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust GC-MS Method for the Quantification of 2-Methoxy-3-methylpyrazine in Complex Matrices

Abstract

2-Methoxy-3-methylpyrazine (MMP) is a potent aroma compound that significantly contributes to the desirable nutty and cocoa notes in a variety of food products, particularly those that undergo thermal processing like roasting and baking.[1] Its accurate quantification is paramount for quality control, flavor profile optimization, and new product development in the food and beverage industry. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise and reliable quantification of MMP in complex matrices. The protocol leverages Headspace Solid-Phase Microextraction (HS-SPME) for efficient analyte extraction and a stable isotope-labeled internal standard to ensure the highest degree of accuracy.

Introduction: The Significance of this compound Quantification

Pyrazines are a class of heterocyclic aromatic compounds that are crucial to the flavor and aroma profiles of many foods and beverages.[2] this compound (CAS Registry Number: 2847-30-5) is a key pyrazine derivative known for its characteristic nutty, cocoa, and roasted aromas.[1] The concentration of MMP can significantly influence the sensory perception of products such as coffee, baked goods, and nuts. Therefore, a robust and sensitive analytical method for its quantification is essential for food scientists and quality control professionals.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like MMP due to its high sensitivity and selectivity.[3][4] This application note provides a comprehensive protocol that combines HS-SPME with GC-MS, a technique that is efficient, fast, and solvent-free, for the extraction and quantification of MMP.[5] To address potential challenges such as matrix effects and variations in sample preparation, this method employs the use of a deuterated internal standard, a "gold standard" approach for achieving accurate and precise quantitative results.[2][6]

Experimental Protocol

This protocol is designed for the quantification of MMP in both solid and liquid matrices.

Materials and Reagents

-

This compound (MMP) analytical standard (≥99.0% purity)

-

Deuterated this compound (e.g., 2-Methoxy-d3-3-methylpyrazine) as an internal standard (IS)

-

Methanol (GC-MS grade)

-

Dichloromethane (GC-MS grade)

-

Anhydrous sodium sulfate

-

High-purity water (Milli-Q or equivalent)

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation

A Gas Chromatograph (e.g., Agilent 7890B or equivalent) coupled to a Mass Spectrometer (e.g., Agilent 5977 or equivalent single quadrupole) with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is required.[3]

Preparation of Standard Solutions

-

Primary Stock Solution of MMP (1000 µg/mL): Accurately weigh 10 mg of MMP analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the deuterated internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation

The choice of sample preparation method depends on the matrix.

For Solid Matrices (e.g., ground coffee, cocoa powder):

-

Accurately weigh 1.0 g of the homogenized solid sample into a 20 mL headspace vial.[3]

-

Add 5 mL of high-purity water to the vial.

-

Spike the sample with 10 µL of the 10 µg/mL internal standard solution.

-

Add 1 g of sodium chloride to enhance the partitioning of MMP into the headspace.[7]

-

Immediately seal the vial with a magnetic screw cap.